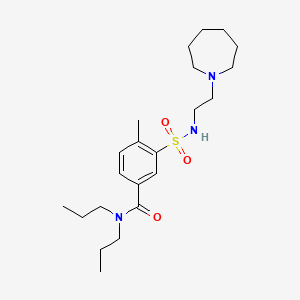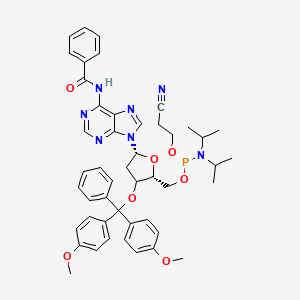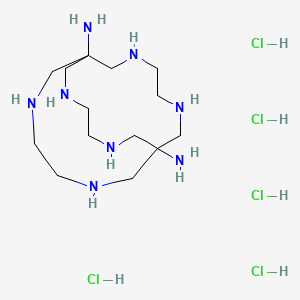
Diamsar (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diamsar (hydrochloride) is a bifunctional chelator known for its ability to form stable complexes with transition metal ions. This compound is characterized by its rigid structure and the presence of six nitrogen atoms, which are strategically positioned to facilitate strong binding with metal ions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diamsar (hydrochloride) typically involves the reaction of diamine sarcophagine with hydrochloric acid. The process begins with the preparation of the diamine sarcophagine ligand, which is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods
Industrial production of Diamsar (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time to optimize the production process .
化学反応の分析
Types of Reactions
Diamsar (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions.
Substitution: Diamsar (hydrochloride) can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Diamsar (hydrochloride) include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired product but often involve controlled temperature and pH .
Major Products Formed
The major products formed from the reactions of Diamsar (hydrochloride) depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
科学的研究の応用
Diamsar (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is employed in studies involving protein interactions and enzyme inhibition.
Medicine: Diamsar (hydrochloride) is used in the development of diagnostic agents and therapeutic compounds.
Industry: It finds applications in industrial processes that require stable metal complexes
作用機序
The mechanism of action of Diamsar (hydrochloride) involves its ability to form stable complexes with metal ions. The six nitrogen atoms in the compound’s structure act as electron donors, facilitating strong binding with metal ions. This binding can influence various biological and chemical processes, making Diamsar (hydrochloride) a valuable tool in research and industry .
類似化合物との比較
Similar Compounds
Mn(II)-DiAmsar: A manganese complex of Diamsar, known for its biological applications.
Cu(II)-DiAmsar: A copper complex used in catalytic systems and diagnostic imaging.
Uniqueness
Diamsar (hydrochloride) is unique due to its bifunctional chelating properties and the ability to form highly stable complexes with various metal ions. This makes it particularly useful in applications requiring strong and stable metal binding .
特性
分子式 |
C14H39Cl5N8 |
|---|---|
分子量 |
496.8 g/mol |
IUPAC名 |
3,6,10,13,16,19-hexazabicyclo[6.6.6]icosane-1,8-diamine;pentahydrochloride |
InChI |
InChI=1S/C14H34N8.5ClH/c15-13-7-17-1-2-18-8-14(16,11-21-5-3-19-9-13)12-22-6-4-20-10-13;;;;;/h17-22H,1-12,15-16H2;5*1H |
InChIキー |
KSJDZSBBNOWQCZ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)N.Cl.Cl.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)
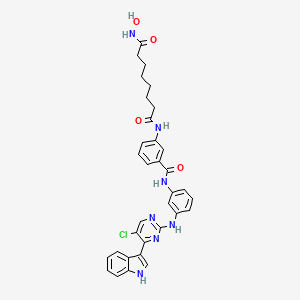
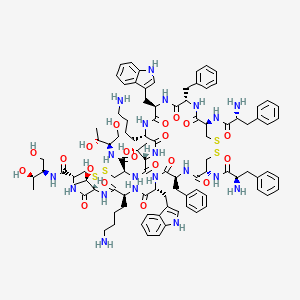

![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)
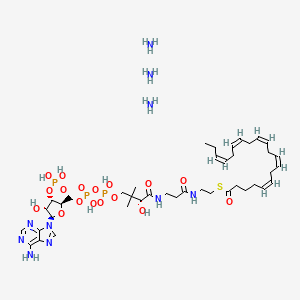


![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
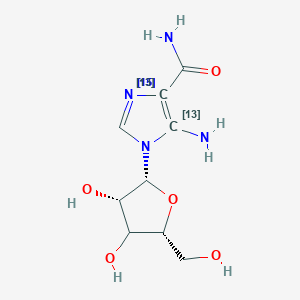
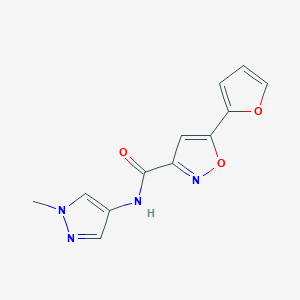
![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
